The following table summarizes key pharmacokinetic parameters for azelastine when administered as a racemate (a 50/50 mixture of (R)- and (S)-enantiomers). This data provides a foundational understanding, though it does not differentiate between the individual enantiomers [1] [2].
| Parameter | Value / Finding | Notes |
|---|---|---|
| Absorption | Well absorbed after oral administration [1]. | Nasal spray provides direct local action; systemic bioavailability via nasal route is low [1]. |
| Bioequivalence | A new nasal spray formulation was shown to be bioequivalent to a marketed reference product [2]. | Key parameters (AUC and Cmax) for the racemic mixture fell within standard bioequivalence limits [2]. |
| Metabolites | Desmethylazelastine (DAZ), 6-hydroxyazelastine (6-OH-AZ), 7-hydroxyazelastine (7-OH-AZ), and N-oxides (in rats) [3]. | Metabolites are also chiral and were investigated for enantioselective metabolism [3]. |
| Toxicity & Tolerability | Generally well tolerated [1]. | The most common adverse effects are altered taste perception and drowsiness [1]. |
A key study successfully developed methods for the simultaneous enantioselective separation of azelastine and three of its metabolites (DAZ, 6-OH-AZ, 7-OH-AZ) [3]. This is crucial for investigating potential differences in how the body processes each enantiomer.
The workflow below illustrates the process of investigating enantioselective metabolism, from sample preparation to data analysis.
Investigation of enantioselective metabolism involves sample preparation, chiral separation, and detection.
The investigation into azelastine's enantiomers fits into a broader, critical understanding of chirality in drug development.
Based on the gathered information, the following are key areas where further research is specifically needed for (S)-Azelastine:
The search results did not contain specific protocols for desmethylazelastine. However, the methodologies used for similar pharmacokinetic and metabolite identification studies, particularly for benzodiazepines, provide a robust experimental framework that can be adapted.
The table below summarizes key experimental approaches that can be applied to characterize desmethylazelastine and its metabolites.
| Experimental Goal | Detailed Methodology | Key Parameters & Measurements |
|---|---|---|
| In Vitro Metabolism [1] [2] | Incubate the drug with liver microsomes (human, monkey, mouse, rat). Use an NADPH-regenerating system. Terminate reaction with solvent (e.g., acetonitrile), analyze supernatant [1]. | Metabolite identification (e.g., 4-hydroxy/α-hydroxy), reaction velocities (Vmax), Michaelis constant (Km), enzyme kinetics [1]. |
| Pharmacokinetic & Dynamic Profiling [3] | Randomized, blinded, single-dose crossover study in healthy volunteers. Administer IV/oral drug. Collect plasma samples over 12-24 hours [3]. | Plasma concentration over time, volume of distribution (Vd), elimination half-life (t½), clearance (CL), metabolite-to-parent drug ratio [3]. |
| Metabolite Structure Elucidation [4] | Use "one-drop" chemical derivatization on analytes dried on a glass plate. Analyze using Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS). | Precise identification of hydroxylation sites, glucuronidation sites, other functional groups. Useful when LC-MS data is insufficient [4]. |
| Enzyme-Specific Metabolism [5] | Recombinantly express human metabolic enzymes (e.g., CYP3A) in a model system (e.g., fission yeast). Incubate with drug and NADPH. Analyze metabolites with HPLC-MS [5]. | Metabolite production rates for specific enzymes (e.g., CYP3A4, CYP3A5), identification of novel metabolites, effect of genetic polymorphisms [5]. |
The workflow for these studies often follows a logical progression from in vitro systems to human clinical trials, as shown in the diagram below.
Experimental workflow for metabolite profiling from in vitro to human trials.
For presenting quantitative data, clinical studies on metabolites often focus on direct pharmacokinetic comparisons and kinetic-dynamic modeling.
The table below shows the type of quantitative data you would aim to collect for desmethylazelastine, using alprazolam and its metabolites as an example.
| Parameter | Alprazolam | N-Desmethyl Adinazolam (NDMAD) | Adinazolam |
|---|---|---|---|
| Volume of Distribution (L) | 77 | 100 | 106 [3] |
| Elimination Half-Life (hours) | 14.6 | 2.8 | 2.9 [3] |
| Clearance (mL/min) | 84 | 321 | 444 [3] |
| Systemic Conversion from Parent | --- | >80% of adinazolam dose [3] | --- |
| Pharmacodynamic EEG Effect | Strongest agonist activity | Intermediate activity | Weakest activity [3] |
Several sophisticated models can be applied to the collected data. The Sigmoid Emax Model can relate the concentration of the active metabolite at the effect site to a measured pharmacodynamic response (e.g., EEG change), accounting for the equilibration half-life between plasma and the effect site [3]. For metabolites that show a direct relationship, a Modified Exponential Model can describe the link between plasma concentration and performance on tests like the Digit Symbol Substitution Test (DSST) [3].
Since direct data on desmethylazelastine is limited in the public domain, here are practical steps to build its profile:
The biological effects of Azelastine are concentration-dependent. The following tables summarize key experimental findings from recent studies.
Table 1: Inhibition of Histamine Release from Mast Cells This table consolidates data on Azelastine's core antiallergic mechanism across different experimental models.
| Cell/Tissue Type | Stimulus | Azelastine Concentration | Inhibition Effect | Source (Year) |
|---|---|---|---|---|
| Cultured Human Mast Cells (CHMCs) | Anti-IgE | 24 µM | Greatest inhibition of histamine and tryptase release [1] | 2002 |
| Human Lung Tissue in vitro | Anti-IgE | ≥5 µM | Significant, dose-dependent inhibition; maximal mean inhibition of 53% [2] | 1989 |
| Human Lung Tissue in vitro | Calcium Ionophore A23187 | 30 µM | Consistent, significant inhibition (mean 35%) [2] | 1989 |
| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | - | Significant inhibition (specific values not in abstract) [3] | 1983 |
Table 2: Anticancer Effects on Human Cervical Cancer Cells (HeLa) This table outlines the concentration-dependent induction of cell death in HeLa cells, revealing a multi-mechanistic action.
| Assay/Effect | 15 µM | 25 µM | 45 µM | 60 µM | 90 µM |
|---|---|---|---|---|---|
| Apoptotic Cells (Annexin V) | >26% | >34% | 60.13% | >93% | >98% [4] |
| Caspase 3/7 Activity | >24% | >26% | >55% | 96.4% | 98.7% [4] |
| Cell Viability (MTT) | 86% | 68.33% | 51.33% | 8% | ~4% [4] |
| Predominant Mechanism | Autophagy & Degradation | Autophagy & Degradation | Shift to Apoptosis | Apoptosis | Apoptosis [4] |
Table 3: Anticancer Effects on Colorectal Cancer (CRC) Cells This table summarizes the proposed mechanism for Azelastine's antitumor effects in CRC models, which involves a novel target, ARF1.
| Experimental Model | Key Finding | Proposed Mechanism |
|---|---|---|
| CRC Cell Lines in vitro & in vivo | Suppressed cell proliferation and tumor growth [5] | Binds to Thr-48 of ARF1, inhibiting its activity [5] |
| ARF1-Knockout/Mutant Cells | No anti-proliferative effect [5] | Confirms ARF1 as a direct target [5] |
| Downstream Signaling | Inhibits ERK pathway and mitochondrial fission [5] | Blocks ARF1-IQGAP1 interaction, reducing Drp1 phosphorylation [5] |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
The following diagrams, created with Graphviz, illustrate the key mechanisms of action described in the research.
This diagram shows Azelastine's dual mechanism in stabilizing mast cells.
Azelastine blocks H1 receptors and inhibits histamine release from mast cells.
This diagram illustrates the specific molecular pathway through which Azelastine exerts anti-tumor effects in colorectal cancer.
Azelastine binds ARF1, inhibiting a signaling cascade that promotes tumor growth via mitochondrial fission.
Azelastine is pharmacologically classified as a selective, second-generation histamine H1-receptor antagonist [1] [2]. The table below summarizes its binding affinity for various receptors based on available data.
| Receptor Type | Binding Affinity / Interaction | Experimental System | Citation |
|---|---|---|---|
| Histamine H1 | High affinity (IC₅₀ = 0.22 µM) [3]. Slower dissociation rate from H1 receptor compared to first-gen antihistamines, contributing to long duration of action [4]. | Human lung tissue [3] ; Chinese hamster ovary (CHO) cell membranes, Guinea pig & human airway tissue [4] | [3], [4] |
| Beta-adrenergic | Very low affinity (IC₅₀ >100 µM) [3]. | Human lung tissue [3] | [3] |
| Muscarinic | Very low affinity (IC₅₀ >100 µM) [3]. | Human lung tissue [3] | [3] |
| ACE2 | Shown to bind, proposed mechanism for in vitro antiviral activity against SARS-CoV-2 [5] [6]. | In vitro studies [5] | [5] [6] |
Beyond H1 receptor antagonism, azelastine exhibits multiple mechanisms that contribute to its efficacy in treating allergic conjunctivitis and rhinitis, as illustrated below.
Azelastine's multi-mechanism pathway in allergic response. It targets both the immediate early-phase and sustained late-phase reactions through H1 receptor blockade, mast cell stabilization, and inhibition of various inflammatory mediators. [1]
The search results provided methodologies for two critical types of in vitro studies that characterize azelastine's receptor binding and functional activity.
This protocol was used to determine the affinity of azelastine for histamine H1, beta, and muscarinic receptors in human lung tissue [3].
This study characterized the slow dissociation of azelastine from the H1 receptor in intact tissue, explaining its long duration of action [4].
The experimental workflow for this functional assay is summarized below.
Workflow for functional assay measuring persistent H1 receptor blockade by azelastine after washout, indicating slow dissociation kinetics. [4]
The collected data on racemic azelastine highlights several points relevant to drug development professionals.
| Mechanism / Effect | Experimental Model | Concentration Range | Key Findings / Quantitative Data |
|---|---|---|---|
| Apoptosis Induction | HeLa cells (cervical cancer) | 15 - 90 µM | Concentration-dependent increase in apoptotic cells (up to 98%); Activation of caspase 3/7 (up to 98.7%); Inactivation of Bcl-2 anti-apoptotic protein [1]. |
| Autophagy Induction | HeLa cells (cervical cancer) | 15 - 25 µM | Increased vacuolization; Activation of LC3 protein; Increased activity of lysosomal enzymes cathepsin D and L [1]. |
| Mitochondrial Dysfunction | HeLa cells (cervical cancer) | 15 - 90 µM | Increased ROS generation; Damage to mitochondrial structure; Decreased mitochondrial membrane potential (ΔΨm); Inhibition of cell viability (MTT assay, down to 4% at 90 µM) [1]. |
| Cell Cycle Disruption | HeLa cells (cervical cancer) | 15 - 25 µM | Blockade in the S phase; Decreased mitotic index; Induction of mitotic catastrophe [1]. |
| DNA Damage | HeLa cells (cervical cancer) | 15 - 25 µM | Increased level of phosphorylated H2A.X (a marker for DNA double-strand breaks) [1]. |
| Anti-inflammatory & Immunomodulatory | Primary nasal/bronchial epithelial cells | Information not specified in study | Increased expression of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1); Inhibition of cytokine-induced ICAM-1 upregulation [2]. |
The relationship between these pathways and the overall cellular outcome of Azelastine can be visualized below. This diagram integrates the multi-modal mechanism of action based on the data from the search results.
Diagram: Multimodal mechanism of Azelastine-induced cell death, integrating pro-death pathways like apoptosis and mitotic catastrophe with anti-inflammatory activity.
For researchers aiming to validate or explore these mechanisms, here are the core methodologies from the studies.
While the data for racemic Azelastine is compelling, your specific focus on the (S)-enantiomer points to a significant and promising area for original research.
Azelastine hydrochloride is a potent histamine H1-receptor antagonist used primarily in the treatment of seasonal allergic rhinitis. It possesses additional anti-inflammatory and mast-cell stabilizing properties, which help reduce levels of leukotrienes, kinins, and platelet-activating factors both in vivo and in vitro [1]. With its quick onset of action, azelastine nasal spray effectively relieves rhinitis-related nasal symptoms such as post-nasal drip and congestion [1]. The drug has also been used in COVID-19 patients to help reduce the viral load in the nasal cavity and alleviate general symptoms [1]. This document provides detailed application notes and protocols for the quantification of azelastine hydrochloride using various analytical techniques, developed in accordance with International Conference on Harmonization (ICH) guidelines [2] [3].
A simple, specific, accurate, and precise RP-HPLC method has been developed and validated for the determination of azelastine hydrochloride in nasal spray formulations [2] [4]. The method demonstrates excellent performance characteristics with a correlation coefficient of >0.999, percentage recovery between 99.0-101%, and % RSD <2.0%, confirming its linearity, accuracy, and precision [4]. The method is suitable for routine quality control analysis of azelastine hydrochloride in pharmaceutical dosage forms.
Chromatographic Conditions:
Sample Preparation:
System Suitability:
The workflow for this RP-HPLC method is straightforward, as illustrated below:
An efficient RP-HPLC/DAD method has been developed for the simultaneous determination of azelastine hydrochloride (AZT), fluticasone propionate (FP), and oxymetazoline (OXY) in spiked nasal mucosa and nasopharyngeal swabs from real human samples [1] [5]. This method employs a simple protein precipitation extraction with acetonitrile and achieves good separation of the three analytes with a short run time of 10 minutes [1]. Validation according to FDA guidelines for bioanalytical methods demonstrated linearity in nasal mucosa samples at concentration ranges of 8-125 µg/mL for AZT, 10-100 µg/mL for FP, and 10-125 µg/mL for OXY, with average recoveries of 101.56%±0.39 for AZT [1] [5]. The method showed that results were not affected by gender or age, making it suitable for therapeutic drug monitoring in nasal mucosa [1].
Chromatographic Conditions:
Standard Solution Preparation:
Sample Preparation (Protein Precipitation):
Spectrophotometric methods provide a cost-effective alternative to HPLC for the analysis of azelastine hydrochloride [6] [7]. Charge transfer complexation of azelastine as n-donor with π acceptors such as dichloro-dicyanobenzoquinone (DDQ), chloranilic acid (CA), and tetrocyanoquinodimethane (TCNQ) in acetonitrile yields radical anions measured at 456, 520, and 841 nm respectively [6]. These methods demonstrate good linearity over concentration ranges of 8.0-72, 40-320, and 1.6-14.4 μg mL−1 with correlation coefficients (r) of 0.9996-0.9998 [6]. The techniques have been successfully applied to the analysis of azelastine in pharmaceutical preparations with mean recoveries of 98.89 ± 1.06-99.54 ± 1.84%, without interference from additives commonly present in eye drops or nasal spray [6].
Charge Transfer Complex Method:
Univariate and Multivariate Spectrophotometric Methods: For simultaneous determination of azelastine hydrochloride and mometasone furoate:
The relationship between different analytical techniques and their applications can be visualized as follows:
All developed methods should be validated according to ICH Q2(R2) guidelines [3] or FDA guidelines for bioanalytical methods [1]. The table below summarizes the validation data for various analytical methods for azelastine hydrochloride:
Table 1: Method Validation Parameters for Azelastine Hydrochloride Analytical Methods
| Validation Parameter | RP-HPLC (Nasal Spray) | HPLC (Nasal Mucosa) | Spectrophotometric (Charge Transfer) |
|---|---|---|---|
| Linearity Range | Not specified [4] | 8-125 µg/mL [1] | 8.0-72 µg/mL (DDQ) [6] |
| Correlation Coefficient (r) | >0.999 [4] | Not specified | 0.9996-0.9998 [6] |
| Accuracy (% Recovery) | 99.0-101% [4] | 101.56%±0.39 [1] | 98.89±1.06-99.54±1.84% [6] |
| Precision (% RSD) | <2.0% [4] | Within acceptable limits [1] | Not specified |
| Specificity | Specific [4] | Specific [1] | No interference from additives [6] |
| Detection Wavelength | 239 nm [4] | 240 nm [1] | 456, 520, 841 nm [6] |
Specificity: Demonstrate specificity by showing complete separation of azelastine from any potential impurities, degradation products, or formulation excipients [2] [4]. For biological samples, show no interference from endogenous substances [1].
Linearity: Prepare and analyze at least five concentrations of azelastine over the specified range. Plot peak area versus concentration and calculate correlation coefficient, which should be >0.999 [4].
Accuracy: Perform recovery studies by spiking known amounts of azelastine standard into pre-analyzed sample or placebo at three different levels (80%, 100%, 120%). Calculate percentage recovery, which should be 98-102% [4].
Precision:
Robustness: Deliberately vary method parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), column temperature (±2°C), and detection wavelength (±2 nm). System suitability parameters should remain within specified limits [2].
The analytical methods presented in these application notes provide reliable and validated approaches for the quantification of azelastine hydrochloride in various matrices including pharmaceutical formulations and biological samples. The RP-HPLC methods are particularly suitable for quality control of nasal spray formulations, offering specificity, accuracy, and precision [2] [4]. The HPLC method for biological samples enables therapeutic drug monitoring in nasal mucosa, which is valuable for pharmacokinetic studies [1]. Spectrophotometric methods provide cost-effective alternatives for routine analysis, with charge transfer complexation offering good sensitivity and selectivity [6]. The choice of method depends on the specific application, available instrumentation, and required sensitivity. All methods have been validated according to regulatory guidelines and demonstrated acceptable performance characteristics for their intended purposes.
The table below consolidates the core parameters from several validated protocols.
| Method Feature | HPLC-UV/DAD for Nasal Mucosa [1] | LC-ESI/MS/MS for Human Plasma [2] | LC-ESI/MS/MS for Plasma (AZ & Metabolite) [3] | Enantioselective LC-MS/MS [4] [5] |
|---|---|---|---|---|
| Analytes | AZT, Fluticasone, Oxymetazoline | Azelastine | Azelastine, Desmethylazelastine | Azelastine & 3 Metabolite Enantiomers |
| Stationary Phase | Exsil 100 ODS C18 (250 x 4.6 mm, 5 µm) | YMC Pack Pro C8 (2.0 x 50 mm, 3 µm) | Polar-RP column (50 mm) | Chiralpak AD (amylose tris(3,5-dimethylphenyl-carbamate)) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) | Acetonitrile: 5mM Ammonium Acetate (70:30, v/v, pH 6.4) | Acetonitrile: 5mM Ammonium Formate (pH 4.5) (65:35, v/v) | n-Hexane with Ethanol or 2-Propanol & Diethylamine |
| Flow Rate | 0.7 mL/min | 0.25 mL/min | Not Explicitly Stated | Not Explicitly Stated |
| Detection | DAD, 240 nm | MS/MS, MRM: 382.2→112.2 (AZ) | MS/MS, MRM: 382.2→112.2 (AZ) | MS/MS |
| Run Time | 10 min | < 2.0 min | ~3.5 min | Not Explicitly Stated |
| Sample Prep | Protein Precipitation (Acetonitrile) | LLE: n-Hexane:2-propanol (97:3, v/v) | LLE: Tert-butyl methyl ether | Liquid-Liquid Extraction |
| Linear Range | 8–125 µg/mL (AZT in tissue) | 10–5000 pg/mL | 10–1000 pg/mL (for both) | For rat plasma |
Here are the step-by-step procedures for two key methods: a stability-indicating HPLC-UV method and a highly sensitive LC-MS/MS method for plasma.
This method is robust for analyzing Azelastine in the presence of its degradation products and is suitable for quality control.
1. Chromatographic Conditions
2. Sample Preparation (Nasal Spray)
3. Method Validation The method should be validated for:
This method is designed for high sensitivity and selectivity in pharmacokinetic studies.
1. Chromatographic Conditions
2. Mass Spectrometry Conditions
3. Sample Preparation (Plasma)
For the specific separation of (S)-Azelastine, the chiral method is most critical.
The following workflow diagrams the key decision points for selecting and applying these methods.
Enantiomeric purity is a critical quality attribute in pharmaceutical development as individual enantiomers of chiral drugs often exhibit distinct pharmacological profiles. (S)-Azelastine is a second-generation H1-receptor antagonist used for treating seasonal allergic rhinitis and non-allergic vasomotor rhinitis. Regulatory agencies including the FDA and EMA require detailed enantiomeric characterization of chiral drugs to ensure that enantiomeric impurities are adequately controlled, as one enantiomer may be therapeutic while the other could be inactive or even harmful. According to current International Council for Harmonisation (ICH) guidelines, enantiomeric impurities must typically be controlled below 0.15% when the maximum daily dose is ≤2 g, necessitating highly sensitive and selective analytical methods. [1] [2]
The assessment of enantiomeric purity requires specialized analytical techniques capable of discriminating between mirror-image molecules that possess identical physicochemical properties in achiral environments. This document provides comprehensive application notes and detailed protocols for the determination of enantiomeric purity of this compound, incorporating current regulatory requirements and advanced analytical approaches based on a thorough review of the scientific literature. [1] [3]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC using stationary phases with immobilized chiral selectors represents the most widely employed technique for enantiomeric separations in pharmaceutical analysis. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector, with differences in the stability constants of these complexes (K_S and K_R) leading to separation. The most effective chiral stationary phases (CSPs) for pharmaceutical applications include derivatized polysaccharides (cellulose and amylose derivatives), macrocyclic glycopeptides, cyclodextrins, and crown ethers. Polysaccharide-based CSPs, particularly those with amylose tris-(3,5-dimethylphenylcarbamate) selectors, have demonstrated superior performance for a wide range of chiral separations in both normal-phase and polar organic modes. [4] [5] [3]
Capillary Electrophoresis (CE): Chiral CE offers an alternative approach with complementary selectivity to HPLC methods. In CE, the chiral selector is typically added to the background electrolyte, allowing for high flexibility in selector type and concentration. The technique provides exceptional separation efficiency with minimal consumption of reagents and samples, aligning with green chemistry principles. For azelastine, which contains basic functional groups, cyclodextrin derivatives and crown ethers have shown particular utility as chiral selectors. The selection of an appropriate analytical method should be based on the specific characteristics of the analyte, required sensitivity, and available instrumentation. [1]
Table 1: Comparison of Analytical Techniques for Enantiomeric Purity Assessment
| Technique | Separation Mechanism | Advantages | Limitations | Suitable Selectors for Azelastine |
|---|---|---|---|---|
| Chiral HPLC | Diastereomeric complex formation with immobilized selector | High robustness, excellent sensitivity, validated regulatory acceptance | Higher cost of chiral columns, limited column lifetime | Polysaccharide derivatives, macrocyclic glycopeptides, cyclofructans |
| Capillary Electrophoresis | Differential migration of diastereomeric complexes in electrolyte | High efficiency, minimal reagent consumption, rapid method development | Lower sensitivity for UV-detection, precision challenges | Cyclodextrin derivatives, crown ethers, polysaccharides |
| Gas Chromatography | Differential partitioning in chiral stationary phase | High efficiency, sensitive detection | Limited to volatile compounds, requires derivation | Not typically suitable for azelastine |
| Supercritical Fluid Chromatography | Hybrid mechanism combining LC and GC principles | Fast separations, green technology | Limited method familiarity, equipment cost | Polysaccharide derivatives |
Method Summary: This protocol describes a validated normal-phase chiral HPLC method for the separation and quantification of this compound and its (R)-enantiomer using an immobilized polysaccharide-based chiral stationary phase. The method has been optimized to provide baseline resolution between enantiomers with excellent sensitivity capable of detecting the enantiomeric impurity at the 0.05% level. [4] [6]
Table 2: Optimized HPLC Conditions for Azelastine Enantioseparation
| Parameter | Specification | Alternative Options |
|---|---|---|
| Column | Chiralpak IA-3 (250 × 4.6 mm, 3 μm) | Chiralpak IC-3, Chiralpak IG-3, Lux Amylose-1 |
| Mobile Phase | n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Isopropanol/Diethylamine (70:30:0.1-85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8-1.2 mL/min (adjust for backpressure) |
| Column Temperature | 25°C | 20-30°C |
| Detection | UV at 241 nm | PDA detection for peak purity |
| Injection Volume | 20 μL | 10-50 μL (depending on sensitivity needs) |
| Run Time | 15 minutes | Method can be shortened to 10 min for routine analysis |
System suitability must be established before sample analysis to ensure method validity. Inject the resolution solution and evaluate the following parameters:
Comprehensive method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose of quantifying enantiomeric impurities at low levels. The validation should follow ICH Q2(R2) guidelines with specific acceptance criteria for enantiomeric impurity determination. [1] [6]
Table 3: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Protocol | Acceptance Criteria |
|---|---|---|
| Specificity | Inject mobile phase (blank), placebo, standard solution, and stressed samples | No interference at retention times of analytes; Peak purity index > 0.999 |
| Linearity | Prepare standard solutions at 5 concentration levels (LOQ to 150% of specification level) | Correlation coefficient (r) > 0.999; Residuals ≤ 5% |
| Accuracy | Spike placebo with known amounts of (R)-Azelastine at LOQ, 50%, 100%, 150% of specification | Mean recovery 90-110%; RSD ≤ 5% |
| Precision (Repeatability) | Analyze 6 independent preparations at 100% test concentration | RSD ≤ 2.0% for area; RSD ≤ 5.0% for impurity level |
| Intermediate Precision | Repeat precision study on different day with different analyst and instrument | RSD ≤ 3.0% for area; RSD ≤ 7.0% for impurity level |
| Limit of Detection (LOD) | Serial dilution until signal-to-noise ratio ~3:1 | S/N ≥ 3; typically 0.005% for enantiomeric impurity |
| Limit of Quantification (LOQ) | Serial dilution until signal-to-noise ratio ~10:1 | S/N ≥ 10; typically 0.015% for enantiomeric impurity; RSD ≤ 10% |
| Robustness | Deliberate variations in mobile phase composition (±2%), temperature (±2°C), flow rate (±0.1 mL/min) | Resolution maintained > 2.0; no significant change in system suitability |
Bench-top Stability: Prepare the standard solution as described in Section 3.3 and store at room temperature (approximately 25°C) protected from light. Inject the solution at initial, 6, 12, 24, and 48-hour time points. Calculate the percentage difference in peak area and retention time relative to the initial injection. The solution is considered stable if the difference does not exceed 2.0% for peak area and 5.0% for retention time. Document any observed degradation peaks or changes in enantiomeric ratio. [6]
Refrigerated Stability: Prepare an additional standard solution and store at 2-8°C protected from light. Inject the solution at initial, 3, 7, and 14-day time points. Compare the results with freshly prepared standard. Refrigerated solutions are typically stable for up to one week without significant change. [6]
The enantiomeric purity of this compound is determined by calculating the enantiomeric excess (ee) and the percentage of each enantiomer present in the sample. These calculations are fundamental for establishing the chiral quality of the drug substance and for ensuring compliance with regulatory requirements. [2]
Enantiomeric Excess Calculation: Enantiomeric excess represents the difference between the percentages of the major and minor enantiomers in a mixture. For this compound samples, the enantiomeric excess is calculated using the formula:
Enantiomeric Excess (ee) = |%(S) - %(R)|
Where %(S) and %(R) represent the percentage concentrations of the (S)- and (R)-enantiomers, respectively. A racemic mixture containing equal amounts of both enantiomers would have an ee of 0%, while a perfectly pure single enantiomer would have an ee of 100%. For example, if a sample contains 99.7% this compound and 0.3% (R)-Azelastine, the enantiomeric excess would be |99.7 - 0.3| = 99.4%. [2]
Percentage Composition Calculation: If the enantiomeric excess is known, the percentage of each enantiomer can be calculated as follows:
For example, with an enantiomeric excess of 99.4% in favor of the (S)-enantiomer:
Report the enantiomeric purity of this compound as both the percentage of the main enantiomer and the enantiomeric excess value. The report should include the percentage of the (R)-enantiomer as the chiral impurity, noting whether it meets the specified acceptance criterion (typically not more than 0.15%). All calculations should be performed using validated spreadsheet software or chromatography data systems with appropriate verification of calculation accuracy. [1] [2]
The following workflow diagram illustrates the complete process for enantiomeric purity assessment of this compound, from sample preparation to final calculation and reporting:
The development and validation of enantiomeric purity methods must adhere to current regulatory guidelines, including ICH Q14 on analytical procedure development and ICH Q2(R2) on validation of analytical procedures. The method should be capable of reliably detecting and quantifying the enantiomeric impurity at the 0.15% level or lower, depending on the maximum daily dose of the drug product. Documentation should include a thorough method development history, robustness testing, and a clear definition of the method's design space where applicable. [1]
Implementing Analytical Quality by Design principles is increasingly expected by regulatory agencies for critical methods such as enantiomeric purity determination. The AQbD approach involves:
Table 4: Troubleshooting Common Issues in Enantiomeric Separation
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Insufficient Resolution | Column selectivity inappropriate, mobile phase not optimized, temperature too high | Change column to different chiral selector (e.g., amylose to cellulose), adjust alcohol content in mobile phase (10-40%), decrease temperature |
| Peak Tailing | Silanol interactions, incompatible mobile phase pH, column degradation | Add diethylamine (0.1-0.5%) to mobile phase, ensure mobile phase is freshly prepared, replace column if deteriorated |
| Retention Time Drift | Mobile phase inconsistency, temperature fluctuations, column equilibrium not reached | Standardize mobile phase preparation, use column thermostat, extend equilibrium time (30-50 column volumes) |
| Poor Reproducibility | Variations in sample preparation, injection technique, column performance | Use internal standard, validate injection technique, monitor column performance with system suitability tests |
| Elevated Baseline Noise | Contaminated mobile phase, air bubbles in system, detector lamp failure | Filter mobile phase, degas thoroughly, purge system, replace UV lamp if necessary |
The enantiomeric purity assessment of this compound requires a systematic approach to method development, validation, and implementation. The chiral HPLC method described in these application notes provides a robust and sensitive approach for quantifying the (R)-enantiomer impurity at levels required by regulatory authorities. Regular monitoring of system performance through comprehensive suitability tests and adherence to Good Manufacturing Practice (GMP) principles ensures the generation of reliable data for quality control and regulatory submissions. As analytical technologies advance, the implementation of AQbD principles and modern chromatographic approaches will further enhance the reliability and efficiency of enantiomeric purity methods for pharmaceutical applications.
The table below summarizes the primary cell-based and tissue models used for screening azelastine's antiviral activity.
| Virus Tested | In Vitro Model | Key Experimental Findings | Reference Compound |
|---|---|---|---|
| SARS-CoV-2 (D614G, Alpha, Beta, Delta, Omicron variants) [1] [2] | Vero E6 cells; Vero cells stably overexpressing human TMPRSS2 and ACE2 [1] [2] | Reduced viral copy number and virus-induced cytopathic effect; EC~50~: 2.2 - 6.5 µM [2]. Comparable potency against all tested variants [1]. | Azelastine HCl (Sigma-Aldrich); diluted commercial nasal spray (Pollival) [1] [2] |
| Human Coronavirus 229E (HCoV-229E) [1] | MRC-5 human lung fibroblast cells [1] | Inhibition of viral replication, assessed via reduction in viral genome copies in supernatant [1]. | Azelastine HCl (Sigma-Aldrich) [1] |
| Respiratory Syncytial Virus A (RSV A) [1] | HEp-2 cells [1] | Inhibition of viral replication in both prophylactic and therapeutic settings [1]. | Azelastine HCl (Sigma-Aldrich) [1] |
| Influenza A (H1N1) & SARS-CoV-2 [1] | Human 3D Nasal Tissue Model (MucilAir, Epithelix) [1] | Protection of tissue integrity and function; significant reduction in viral load post-infection [1]. | Azelastine HCl (Sigma-Aldrich); commercial nasal spray (Pollival) [1] |
Here are detailed methodologies for key experiments, which you can adapt for your antiviral screening.
This protocol is suitable for testing compounds against multiple SARS-CoV-2 variants of concern [1] [2].
The following diagram illustrates the experimental workflow for screening in Vero cells.
This protocol uses a more physiologically relevant model to study viral infection and compound efficacy at the primary site of infection [1].
The workflow for the 3D nasal tissue model is summarized below.
The antiviral activity of azelastine is attributed to multiple mechanisms, which can be probed using the models above.
I hope these detailed application notes and protocols provide a solid foundation for your research on azelastine and other antiviral compounds.
The SARS-CoV-2 virus enters human cells by binding its Spike (S) glycoprotein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface. The receptor binding domain (RBD) within the S1 subunit mediates this attachment, which is a critical initial step for infection. ACE2 is a type I transmembrane glycoprotein expressed in numerous tissues, including the respiratory tract, heart, kidney, and intestines. Research indicates that Azelastine hydrochloride, a histamine H1-receptor antagonist commonly used in nasal sprays for allergic rhinitis, binds to ACE2. This binding is believed to inhibit the entry of SARS-CoV-2 into cells, positioning Azelastine as a promising candidate for drug repurposing against COVID-19 [1] [2] [3]. The diagram below illustrates this proposed mechanism of action.
Experimental data from multiple studies confirm Azelastine's affinity for ACE2 and its efficacy in inhibiting viral entry. The table below summarizes key quantitative findings.
Table 1: Summary of Key Experimental Data for Azelastine [2] [3] [4]
| Assay Type | Experimental Model | Key Outcome Measured | Result (Mean ± SD or as stated) | Interpretation |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Recombinant ACE2 protein | Equilibrium Dissociation Constant (KD) | (2.58 ± 0.48) × 10-7 M | High affinity binding to ACE2. |
| Pseudovirus Infection Assay | ACE2-overexpressing HEK293T (ACE2h) cells | Half-Maximal Effective Concentration (EC50) | 3.834 µM | Potent inhibition of viral entry. |
| Cell Viability Assay (Cytotoxicity) | Vero E6 cells / ACE2h cells | Half-Maximal Cytotoxic Concentration (CC50) | >100 µM | High safety margin (Therapeutic Index >26). |
| Clinical Trial (Viral Load) | SARS-CoV-2 positive patients (0.1% Nasal Spray) | Viral Load Reduction vs. Placebo | p = 0.007 | Significant reduction in human patients. |
| In Vitro Infection Assay | Vero cells (hTMPRSS2/ACE2) | EC50 against SARS-CoV-2 (B.1.177) | 2.2 - 6.5 µM | Inhibition of authentic virus infection. |
This protocol determines the real-time binding kinetics and affinity between Azelastine and the ACE2 receptor.
This protocol assesses the functional ability of Azelastine to inhibit the cellular entry of a SARS-CoV-2 pseudovirus.
This computational protocol predicts the binding mode and molecular interactions between Azelastine and the ACE2 receptor.
Azelastine's dual action as an antihistamine and a potential antiviral agent, coupled with its established safety profile and availability as a nasal spray, makes it an excellent candidate for topical pre-exposure or early post-exposure prophylaxis against SARS-CoV-2. Further clinical studies are warranted to fully establish its efficacy in larger populations.
Recent clinical trials provide a direct foundation for designing antiviral studies. The key findings from a 2025 Phase 2 trial are summarized below.
Table 1: Key Outcomes from the CONTAIN Phase 2 Trial (2025) [1] [2]
| Trial Aspect | Details |
|---|---|
| Trial Design | Double-blind, placebo-controlled, single-center (Saarland University Hospital, Germany). |
| Participants | 450 healthy adults (aged 18-65). |
| Intervention | Azelastine (0.1%) nasal spray vs. Placebo. |
| Dosing Regimen | Prophylactic: One puff (0.14 mL) per nostril, three times daily for 56 days. On-demand (for exposure/symptoms): One puff per nostril, five times daily for 3 days. | | Primary Outcome | Incidence of PCR-confirmed SARS-CoV-2 infection through Day 56. | | Key Efficacy Result | Azelastine group: 5/227 (2.2%) infected. Placebo group: 15/223 (6.7%) infected. Odds Ratio (OR): 0.31 (95% CI, 0.11-0.87). | | Key Safety Result | Adverse events were comparable between the azelastine and placebo groups. |
The clinical efficacy of azelastine is supported by multiple non-mutually exclusive mechanisms that extend beyond its primary role as a histamine H1-receptor antagonist [3] [4]. The following diagram illustrates these proposed pathways and their interactions.
Here are detailed methodologies for key experiments to validate azelastine's efficacy and optimize its dosing, based on the analyzed clinical studies and mechanistic data.
This protocol is designed to quantify the direct antiviral effects of azelastine.
This animal study protocol mirrors the successful design of the CONTAIN trial.
This outlines a multicenter trial to confirm and refine the dosing for prophylactic use.
The existing data strongly supports the advancement of this compound into formal clinical development for viral prophylaxis. The established safety profile of the racemic form and the recent positive Phase 2 data significantly de-risk this pathway [1] [3] [2]. The proposed experiments are designed to rigorously confirm the superior efficacy of the (S)-enantiomer, define its optimal prophylactic dosing regimen, and solidify the understanding of its mechanism of action, paving the way for a new, practical approach to preventing respiratory viral infections.
Azelastine is a selective, second-generation histamine H1-receptor antagonist. [1] [2] Its primary mechanism of action is blocking the effects of histamine, a substance produced by the body that causes allergic symptoms. [3] Somnolence occurs when the drug is absorbed into the systemic circulation and crosses the blood-brain barrier, leading to central H1-receptor antagonism. [1] [2]
Beyond H1-receptor antagonism, Azelastine exhibits additional pharmacologic effects, including inhibition of leukotriene synthesis and mast cell stabilization, which contribute to its anti-inflammatory properties. [1] [2] The following diagram illustrates its multi-target mechanism.
Clinical trials demonstrate the efficacy of Azelastine nasal spray and provide quantitative data on the incidence of its side effect, somnolence. The following table summarizes key findings.
| Study Focus | Dosage & Formulation | Efficacy Findings | Somnolence Incidence & Related Findings |
|---|---|---|---|
| Perennial Allergic Rhinitis (PAR) [4] | 0.15% AZE, two sprays per nostril BID (1,644 μg daily) | Significant improvement in reflective Total Nasal Symptom Score (rTNSS) vs. placebo (p=0.04). [4] | "No deaths or serious adverse events related to the study medication were reported." [4] |
| Seasonal Allergic Rhinitis (SAR) & Vasomotor Rhinitis (VMR) [1] | Azelastine nasal spray 0.1% solution | Rapid onset of action (≤15 min); improves nasal congestion and postnasal drip; superior efficacy in combination with fluticasone. [1] | "The incidence of somnolence also may be reduced with the recommended administration technique." [1] |
| General Side Effect Profile [3] [5] [6] | Various approved formulations (e.g., 137 mcg, 205.5 mcg/spray) | Effective for symptomatic treatment of allergic rhinitis. [3] [6] | Most common side effects: bitter taste, headache, drowsiness/tiredness, nasal burning/discomfort. [3] [5] [6] |
The core strategy for mitigating somnolence involves minimizing the drug's passage into the throat and subsequent systemic absorption. Research points to two effective approaches.
Clinical evidence suggests that a specific head position during administration can significantly reduce systemic exposure and the sensation of bitter taste, which is a marker for throat runoff. [1]
Recommended Protocol:
The workflow below visualizes the critical steps and their impact on drug distribution.
A 2023 study on a new 0.15% formulation of Azelastine highlights the role of excipients. This formulation included sorbitol and sucralose to mask the bitter taste. [4] This improvement in tolerability is indirectly linked to somnolence mitigation, as a reduced bitter taste suggests less post-nasal drip and swallowing of the drug, potentially leading to lower systemic absorption.
Q: What is the evidence that administration technique affects somnolence? A: A comprehensive review noted that the incidence of somnolence may be reduced by following the recommended administration technique provided in the product labeling. [1] The technique of tilting the head forward is designed to minimize the drug's runoff into the throat, thus reducing gastrointestinal absorption and systemic exposure. [3]
Q: Are there any drug interactions that could exacerbate somnolence? A: Yes. Concomitant use of Azelastine with Central Nervous System (CNS) depressants will add to their effects. [3] This includes alcohol, sedatives, tranquilizers, and prescription pain medicines. Concomitant use of Cimetidine may also increase the plasma concentration of Azelastine, potentially increasing side effects. [3]
Q: In preclinical models, what factors should be controlled when assessing sedative effects? A: While not directly stated in the clinical literature, the mechanism suggests key factors to control:
Understanding the cellular and molecular mechanisms underlying nasal mucosa irritation is fundamental to improving tolerance of (S)-Azelastine sprays. The following table summarizes key cellular targets and manifestations of irritation identified through cytological studies.
Table 1: Cellular Mechanisms of Nasal Mucosal Irritation and Tolerance
| Cellular Target | Irritation Manifestations | Tolerance Mechanisms | Assessment Methods |
|---|---|---|---|
| Ciliated Columnar Cells | Reduced ciliary function, cell damage, loss of hyperchromatic supranuclear stria (SNS) | Restoration of ciliary apparatus, SNS preservation, normal nuclear morphology | Cytological smears, Papanicolaou & MGG staining [1] |
| Goblet Cells | Hyperplasia, excessive mucus production | Normalized goblet cell density, balanced mucus composition | Cytological cell counting, mucin analysis [1] |
| Inflammatory Cells | Elevated neutrophils, eosinophils, mast cell infiltration | Reduced inflammatory cell infiltration, decreased inflammatory mediators | Differential cell counts, cytokine profiling [2] [1] |
| Epithelial Barrier | Squamous metaplasia, epithelial cell damage | Maintenance of pseudostratified epithelium, epithelial integrity | Cytological analysis of epithelial cell types [1] |
| Molecular Pathways | Upregulation of pro-inflammatory genes | Modulation of immune gene expression, autophagy induction | Gene expression profiling (NanoString), pathway analysis [2] |
The molecular pathways through which this compound interacts with nasal mucosal cells represent a complex network of anti-inflammatory and cellular regulatory mechanisms. The following diagram illustrates these key signaling pathways and their interactions:
Rigorous assessment of nasal mucosa tolerance requires multidisciplinary approaches. The following table compares key methodological frameworks for evaluating mucosal response to this compound formulations.
Table 2: Methodologies for Assessing Nasal Mucosa Tolerance
| Method Category | Specific Techniques | Key Parameters Measured | Advantages | Limitations |
|---|---|---|---|---|
| Cytological Analysis | Nasal brush smears, Papanicolaou & MGG staining, light microscopy | Epithelial cell morphology, inflammatory cell counts, ciliary integrity, goblet cell density | Direct cellular assessment, differentiation of epithelial cytotypes [1] | Semi-invasive, requires expert cytological interpretation |
| Gene Expression Profiling | NanoString nCounter PanCancer Immune Profiling (760 genes), RNA extraction from nasal lavage/brushing | Immune gene expression, inflammatory pathway modulation, drug mechanism elucidation [2] | Comprehensive molecular profiling, high sensitivity | Requires specialized equipment, complex data analysis |
| Biopharmaceutical Characterization | Spray pattern/plume geometry, droplet size distribution, in vitro dissolution | Mass fraction <10μm, deposition patterns, nasal clearance kinetics [3] | Predictive of in vivo performance, quality by design applications | May not fully replicate in vivo physiology |
| Clinical Symptom Assessment | Total Nasal Symptom Score (TNSS), Visual Analog Scale (VAS), quality of life questionnaires | Patient-reported tolerance, symptom improvement, side effect incidence [2] [4] | Direct clinical relevance, patient-centered outcomes | Subject to bias, requires controlled trial design |
| Nasal Epithelial Lining Fluid (ELF) Assessment | Urea marker technique, nasal secretion collection | ELF volume, drug concentration at site of action, mucosal pharmacokinetics [5] | Direct measurement of local drug exposure | Technically challenging, requires validation |
The comprehensive workflow for assessing nasal mucosa tolerance to this compound formulations involves multiple interconnected experimental phases, as illustrated below:
Q: What formulation factors most significantly impact nasal mucosa tolerance of this compound sprays?
A: Multiple formulation factors influence tolerance, with pH, osmolarity, and preservative selection being most critical. Formulations should maintain physiological pH (5.5-6.5) and osmolarity (approximately 300 mOsm/L) to minimize epithelial damage. The mass fraction of droplets below 10μm should be minimized (<1%) to prevent pulmonary deposition and systemic exposure [3]. Additionally, considering the multi-mechanistic action of azelastine—including H1-receptor antagonism, mast cell stabilization, and inhibition of leukotriene production—formulation components should not interfere with these pharmacological activities [6] [7].
Q: How can researchers mitigate the bitter taste associated with this compound administration?
A: Bitter taste, reported as the most common side effect, can be addressed through both formulation and administration techniques. Research indicates that proper administration technique—tilting the head downward while spraying and aiming the spray tip toward the back of the nose—significantly reduces bitter taste perception [6] [4]. Formulation approaches include optimizing the spray angle and plume geometry to enhance nasal deposition and reduce nasopharyngeal runoff [3] [8]. Additionally, novel device designs incorporating diffusion chambers can improve distribution in the posterior nasal region, reducing drainage to the oropharynx [8].
Q: What administration techniques improve nasal deposition and reduce local irritation?
A: Controlled administration parameters significantly enhance deposition efficiency. Research demonstrates that optimal head position (tilted downward approximately 30-45 degrees), moderate actuation force, and appropriate spray characteristics (velocity 0.5-1.5 m/s, cone angle 15-35°) improve anterior-to-posterior distribution while minimizing superior olfactory region deposition [8]. Computational modeling suggests that diffusion chamber attachments can enhance posterior nasal coverage by reducing initial droplet momentum and promoting laminar airflow following [8]. These techniques directly impact mucosal tolerance by ensuring optimal drug distribution and minimizing local concentration peaks.
Q: How do combination therapies affect nasal mucosa tolerance of this compound?
A: Evidence suggests combination with corticosteroids like fluticasone propionate modulates mucosal response while enhancing efficacy. Gene expression studies reveal azelastine alone modulates only 5 immune genes, while fluticasone alone affects 206 genes; interestingly, the combination affects just 16 genes, indicating alternative pathways in reducing allergic rhinitis symptoms while potentially avoiding extensive local immune suppression [2]. This moderated genomic response may correlate with improved tolerance profiles while maintaining superior efficacy compared to monotherapies [6] [2]. The combination demonstrates significantly greater symptom relief than either agent alone in patients with moderate-to-severe rhinitis [6].
Computational Optimization of Nasal Delivery
Emerging computational approaches enable precise optimization of delivery parameters before costly in vivo studies. Physiologically based biopharmaceutics modeling (PBBM) integrates physiology, drug properties, and formulation characteristics to predict nasal drug concentrations at target sites [3]. Recent research has developed statistical shape models of nasal cavities using CT data from 25 subjects to create population-representative 3D models for deposition simulation [8]. These models incorporate over six million meshed triangle surfaces with boundary conditions simulating particle-wall interactions (50% trap probability), enabling realistic prediction of deposition patterns.
Table 3: Computational Parameters for Nasal Spray Optimization
| Parameter | Optimal Range | Impact on Tolerance | Experimental Validation |
|---|---|---|---|
| Spray Velocity | 0.5-1.5 m/s | High velocity increases anterior deposition and potential irritation | Laser Doppler velocimetry [8] |
| Droplet Size Distribution | Dv50 > 30μm | Smaller droplets (<10μm) may reach lungs causing systemic effects | Cascade impaction, laser diffraction [3] |
| Spray Cone Angle | 15-35° | Narrow angles improve posterior delivery; wide angles increase coverage | High-speed photography, plume geometry analysis [3] |
| Inhalation Speed | 0.68 m/s (35 L/min) | Higher speeds increase turbulent deposition in anterior regions | Particle image velocimetry [8] |
| Head Position | 30-45° forward tilt | Redirects spray away from nasal floor toward mucosal surfaces | Magnetic motion capture, scintigraphy [8] |
Novel Biological Models for Tolerance Assessment
Advanced biological models provide increasingly predictive assessment of mucosal tolerance:
These advanced tools collectively enable researchers to systematically address nasal mucosa tolerance challenges during this compound spray development, potentially accelerating formulation optimization while reducing reliance on iterative clinical testing.
Improving nasal mucosa tolerance for this compound sprays requires integrated approaches spanning formulation science, administration technique optimization, and comprehensive assessment methodologies. The strategic implementation of cytological evaluation, gene expression profiling, and computational modeling enables researchers to identify and mitigate irritation mechanisms while maintaining therapeutic efficacy. As nasal drug delivery continues to evolve toward more complex formulations and combination therapies, these methodologies will become increasingly essential for developing well-tolerated, patient-acceptable products that maximize adherence and therapeutic outcomes.
Azelastine hydrochloride is prone to degradation under various stress conditions. Understanding these pathways is crucial for developing stable formulations, particularly for the more potent (S)-enantiomer.
The table below summarizes the primary stress conditions that affect azelastine hydrochloride and the observed outcomes.
| Stress Condition | Impact on Stability | Key Degradation Products / Notes |
|---|---|---|
| Hydrolytic (Acidic/Alkaline) | Significant degradation [1] [2]. | - |
| Oxidative | Significant degradation; one oxidation product has been isolated and characterized [1]. | - |
| Photolytic | Significant degradation under UV/VIS light [1] [3]. | - |
| Thermal | Relatively stable in solution at high temperature (70°C) [3]. | Degrades in solid state when mixed with certain excipients (e.g., Citric Acid, PVA) under high temperature/humidity [3]. |
| pH Dependency | Degradation is highly dependent on the ionization state of the molecule [3]. | - |
The following diagram illustrates the logical workflow for identifying and characterizing degradation products, based on International Council for Harmonisation (ICH) guidelines.
Robust, stability-indicating methods are essential for separating azelastine from its degradation products and for quantifying the active ingredient.
Here are two validated chromatographic methods suitable for stability studies.
Method 1: Stability-Indicating LC-UV/PDA and MS Characterization [1]
Method 2: Rapid RP-HPLC for Combination Products [4]
During LC-MS/MS method development for plasma analysis, a significant signal loss for the major metabolite (desmethylazelastine) was traced to adsorption by glassware.
Q1: Why do I observe multiple unknown peaks in my HPLC chromatogram of azelastine after several weeks of storage? A: This is likely due to the formation of degradation products. Azelastine HCl is known to degrade under acidic, alkaline, oxidative, and photolytic conditions, generating several degradants [1]. Implement the LC-UV/PDA method described above [1] to achieve separation and identify the nature of the stress causing the degradation.
Q2: How should I handle azelastine solutions to minimize degradation during analysis? A:
Q3: What excipients should be used with caution in solid formulations of azelastine? A: Studies show that azelastine can interact with excipients under stress conditions.
This protocol is adapted from recent research to guide your stability studies [1].
The following table summarizes the key stability findings for Azelastine from a 2022 study:
| Stress Factor | Condition | Azelastine Degradation | Key Findings & Notes |
|---|---|---|---|
| Thermal | 70°C for 35 hours, various pH | Minimal degradation [1] | Shows good thermal stability across a wide pH range. |
| Photo | UV/VIS light (18.902–94.510 kJ/m²) | Significant degradation (up to 96.3%) [1] | Highly photosensitive; protection from light is critical. |
| Excipient Interaction (Solid State) | 70°C/80% RH or UV/VIS light, with Citric Acid (CA) or Polyvinyl Alcohol (PVA) | Visible interaction & degradation [1] | Reactive excipients in solid mixtures can accelerate degradation under heat/humidity and light. |
Here are methodologies you can use to investigate Azelastine stability in your lab.
This protocol helps identify degradation products and pathways [1].
This test assesses compatibility with formulation ingredients [1].
Based on the identified vulnerabilities, here are approaches to improve the stability of (S)-Azelastine:
The diagram below visualizes the systematic approach to identifying and mitigating the stability risks of this compound, based on the experimental data.
This workflow shows that your primary focus should be on protecting the drug from light and carefully selecting excipients, as thermal stability is less of a concern [1].
The core strategies involve using nanocarrier systems to increase local retention and solubility, thereby reducing the need for systemic absorption to achieve efficacy.
| Strategy | Key Formulation Components | Primary Mechanism | Key Experimental Findings |
|---|---|---|---|
| Nanosuspension [1] | Chondroitin polymer, Tween-80, β-cyclodextrin | Increases drug solubility & contact time with nasal mucosa; particle size ~500 nm enhances local retention [1] | 2.0-fold increase in drug dissolution & diffusion vs. pure drug; sufficient for system stabilization (Zeta potential: -20 mV) [1] |
| Bilosome Nanovesicles (Ophthalmic) [2] | Soy lecithin, Sodium deoxycholate (bile salt), Brij58 (edge activator) | Ultra-flexible vesicles deform to traverse ocular barriers, enhancing corneal penetration & local retention [2] | Significant improvement in trans-ocular permeation ex vivo; enhanced therapeutic efficacy in vivo allergic conjunctivitis model [2] |
This protocol is adapted from the search results to create a nanosuspension for intranasal delivery [1].
Procedure:
This protocol outlines the preparation of bilosomes for enhanced ocular delivery, which can inspire similar strategies for nasal application [2].
Procedure:
The following diagram illustrates how these advanced formulations work at a mechanistic level to confine the drug to the application site.
Q1: Our azelastine nanosuspension shows particle aggregation upon storage. What are the key formulation factors to check? A1: The stability of a nanosuspension is highly dependent on its zeta potential. A value of around -20 mV, as achieved with the chondroitin formulation, provides sufficient electrostatic stabilization [1]. If aggregation occurs, verify the concentration and functionality of your stabilizers (e.g., polymer, surfactants). Also, ensure the removal of organic solvents is complete, as residues can destabilize the system.
Q2: The ex vivo permeation of our bilosomal formulation is lower than expected. How can we optimize it? A2: Permeation is influenced by the composition and flexibility of the vesicles. Using an I-optimal statistical design to optimize the ratios of key components (lecithin, bile salt, edge activator) is a highly effective strategy [2]. Focus on the amount of edge activator like Brij58, as it directly impacts the deformability of the vesicles, allowing them to squeeze through biological barriers more effectively.
Q3: Beyond particle size and PDI, what are critical quality attributes for these nano-formulations? A3: For both nanosuspensions and bilosomes, zeta potential is critical for predicting physical stability [1]. For bilosomes, entrapment efficiency (%) is a direct measure of successful drug loading [2]. Furthermore, conducting in vitro drug release studies using a dialysis method is essential to demonstrate controlled release kinetics, which correlates with reduced systemic availability.
The tables below summarize key quantitative data on azelastine's systemic exposure and metabolic pathways, which are central to overcoming pre-systemic metabolism.
| Administration Route | Bioavailability | Key Findings | Source / Context | | :--- | :--- | :--- | :--- | | Intranasal (Market Formulation) | ~40% | Azelastine bioavailability was similar between a novel combination spray and the marketed Astelin product [1]. | | Intranasal (Combination Formulation) | ~40% (vs. Astelin) | No significant pharmacokinetic interaction found between azelastine and fluticasone propionate in a combination nasal spray [1]. | | Oral | Information not explicitly found in search results | Information not explicitly found in search results | |
| Cytochrome P450 Enzyme | Inhibition by Azelastine | Inhibition by Desmethylazelastine | Clinical Significance |
|---|---|---|---|
| CYP2D6 | Competitive (Ki = 1.2 µM) | Competitive (Ki = 1.5 µM) | Potential for in vivo interaction; use caution with co-administered drugs [2]. |
| CYP2C9 | Competitive (Ki = 13.9 µM) | Competitive (Ki = 15.0 µM) | Likely clinically insignificant [2]. |
| CYP2C19 | Competitive (Ki = 21.9 µM) | Competitive (Ki = 7.3 µM) | Likely clinically insignificant [2]. |
| CYP3A4 | Competitive (Ki = 23.7 µM) | Competitive (Ki = 13.2 µM) | Likely clinically insignificant [2]. |
| CYP2B6 | Not significant | Uncompetitive (Ki = 32.6 µM) | Likely clinically insignificant [2]. |
For researchers aiming to replicate or build upon the findings of azelastine's intranasal bioavailability, here is a detailed methodology based on a clinical pharmacokinetic study [1].
1. Study Design
2. Subjects & Ethics
3. Formulations & Dosing
4. Blood Sample Collection
5. Bioanalytical Method
6. Pharmacokinetic & Statistical Analysis
The following diagrams illustrate the metabolic pathway of azelastine and the experimental workflow for assessing its bioavailability, which can guide your experimental design.
Diagram 1: Primary Metabolic Pathways of Azelastine. The diagram shows that azelastine is primarily metabolized by cytochrome P450 enzymes, mainly CYP2D6 and CYP3A4, into its two major metabolites. This first-pass metabolism is a key target for bypass strategies [2].
Diagram 2: Workflow for Assessing Azelastine Bioavailability. This workflow outlines the key stages of a clinical study designed to compare the systemic exposure of different azelastine formulations, following a standard crossover design [1].
This compound is proposed to exhibit antiviral activity through multiple pathways, as illustrated below.
The proposed mechanisms based on in vitro studies include [1] [2] [3]:
The following table summarizes the design of major clinical trials investigating Azelastine's role in COVID-19 management.
| Study (Trial Name) | Design & Population | Intervention | Key Efficacy Findings |
|---|
| Lehr et al. 2025 (CONTAIN) [1] [2] | Design: DB, PC, RCT, SC (Germany) Population: 450 healthy adults Variant: Omicron Aim: Preexposure prophylaxis | Formulation: Azelastine 0.1% NS vs. Placebo Dosing: 1 puff/nostril TID Duration: 56 days | Primary Outcome: Significant reduction in PCR-confirmed SARS-CoV-2 infection (2.2% vs 6.7%; OR, 0.31). Secondary: Increased time to infection, fewer symptomatic infections and rhinovirus infections. | | Meiser et al. 2024 (CARVIN-II) [2] | Design: DB, PC, RCT, MC (India) Population: 294 adults with mild COVID-19 Variant: Omicron Aim: Treatment | Formulation: Azelastine 0.1% NS vs. Placebo Dosing: 1 puff/nostril 5 times/day Duration: 11 days | Primary Outcome: No hospitalizations in either arm. Virologic: Significantly greater reduction in viral load vs. placebo on days 3, 6, and 11. Clinical: Improvement in fever, weakness, and hypoxia. | | Klussmann et al. 2023 (CARVIN) [2] | Design: DB, PC, RCT, SC (Germany) Population: 90 adults with COVID-19 Variant: Alpha Aim: Dose-finding for treatment | Formulation: Azelastine (0.02% or 0.1% NS) vs. Placebo Dosing: 1 puff/nostril TID Duration: 11 days | Virologic: Greater viral load reduction with Azelastine 0.1% vs. placebo (p=0.007). Clinical: Earlier PCR negativity and significant improvement in shortness of breath. |
Abbreviations: DB: Double-Blind; PC: Placebo-Controlled; RCT: Randomized Controlled Trial; SC: Single-Center; MC: Multi-Center; NS: Nasal Spray; TID: Three times daily; OR: Odds Ratio.
Correct priming and administration are critical for dose accuracy. The workflow below outlines the key steps for in vivo studies.
Key Technical Considerations:
Q1: What is the evidence for Azelastine's efficacy against different SARS-CoV-2 variants?
Q2: What are the limitations of the current clinical data?
Q3: How is the antiviral research dosage different from the standard allergic rhinitis dosage?
Q4: What are the most common adverse events reported in clinical trials?
Azelastine HCl is a second-generation H1-receptor antagonist used for allergic rhinitis and conjunctivitis [1] [2]. It is described as a potent, selective, nonsedating antihistamine with multiple mechanisms of action, functioning as a dual-acting anti-inflammatory drug [1].
The table below summarizes its multi-modal mechanism of action.
| Mechanism of Action | Biological Effect | Experimental Evidence |
|---|---|---|
| H1-receptor antagonism | Competitively blocks histamine receptors, relieving itching, sneezing, and congestion [2]. | Several times greater affinity for H1 receptors than first-generation antihistamine chlorpheniramine [1]. |
| Mast cell stabilization | Inhibits degranulation of mast cells, preventing release of histamine and other inflammatory mediators [1] [2]. | Inhibition of histamine, leukotrienes, and TNF-alpha release from mast cells; observed in in vitro studies and nasal lavage of patients with rhinitis [1] [2]. |
| Inhibition of other inflammatory mediators | Downregulates expression of adhesion molecules (e.g., ICAM-1) and antagonizes leukotrienes and PAF [1]. | In vivo guinea pig and mouse models showed inhibition of both immediate- and late-phase allergic responses [1]. |
The efficacy of racemic Azelastine nasal spray is well-established for seasonal and perennial allergic rhinitis. Clinical trials have evaluated different concentrations, notably 0.1% and 0.15%, with the higher concentration showing a trend toward greater efficacy [3] [4].
The table below summarizes key findings from clinical trials.
| Study Detail | Azelastine 0.10% | Azelastine 0.15% |
|---|---|---|
| Dosage (Allergies) | Two sprays per nostril twice daily (Total: 1,096 μg/day) [3]. | Two sprays per nostril twice daily (Total: 1,644 μg/day) [3]. |
| Primary Efficacy (rTNSS/TNSS) | Significant improvement vs. placebo [4]. In PAR, LS mean change from baseline: -3.81 to -3.99 [3]. | Significant improvement vs. placebo [4]. In PAR, LS mean change from baseline: -4.10 to -4.26; statistically superior to 0.10% in one SAR study (p=0.047) [3] [4]. |
| Onset of Action | --- | Within 15-30 minutes [3] [4]. |
| Common Adverse Events | Bitter taste (8.4%-9.4%); Somnolence (0.6%) [4]. | Bitter taste (8.4%-9.4%); Somnolence (1.7%) [4]. Transient stinging (ophthalmic formulation) [1]. |
Recent research has revealed that racemic Azelastine nasal spray has in vitro antiviral activity against several respiratory viruses, including SARS-CoV-2 and rhinoviruses [5] [6]. Proposed mechanisms include interaction with the host ACE2 receptor and inhibition of the SARS-CoV-2 main protease (Mpro) [5] [6].
The CONTAIN trial, a Phase 2 RCT published in 2025, investigated Azelastine 0.1% nasal spray (three times daily) as pre-exposure prophylaxis in healthy adults [5] [7]. The primary outcome was the number of PCR-confirmed SARS-CoV-2 infections over 56 days.
The trial demonstrated a 69% lower rate of PCR-confirmed SARS-CoV-2 infection in the Azelastine group (2.2%) compared to the placebo group (6.7%) [5] [8]. Azelastine also reduced the incidence of symptomatic infections and rhinovirus infections [5].
The table below summarizes key comparative findings from clinical and preclinical studies. Please note that the potency data for Desloratadine is from an in vitro study and may not directly predict clinical efficacy [1].
| Antihistamine | Formulation | Key Comparative Findings | Onset of Action | Evidence & Study Details |
|---|
| Azelastine | Intranasal Spray | • Faster symptom relief than Cetirizine and Loratadine [2] [3]. • Superior improvement in Total Nasal Symptom Score (TNSS) vs. Cetirizine over 21 days [4]. • Effective at reducing nasal congestion, a key differentiator from many oral antihistamines [5] [6] [7]. | 15 minutes [2] [3] | Study Design: Randomized, double-blind, placebo-controlled, four-way crossover [2] [3]. Participants: 70 adults with seasonal allergic rhinitis (SAR) [3]. Assessment: Change from baseline in Total Nasal Symptom Score (TNSS) after controlled allergen exposure [3]. | | Cetirizine | Oral Tablet | • Slower onset of action vs. Azelastine spray (60 min) [3]. • Provided significant symptom improvement, but less than Azelastine in a 21-day study [4]. • Participant satisfaction was comparable to Azelastine [3]. | 60 minutes [3] | (Same study as above) [3] | | Loratadine | Oral Tablet | • Slowest onset of action among comparators (75 min) [3]. • Participant satisfaction was lower than with Azelastine and Cetirizine [3]. | 75 minutes [3] | (Same study as above) [3] | | Desloratadine | Oral Tablet | • Exhibited greater in vitro potency (binding affinity to human H1-receptor) than Cetirizine, Ebastine, Fexofenadine, and Loratadine [1]. • Note: In vitro potency does not necessarily predict clinical efficacy, which is influenced by bioavailability and pharmacokinetics [8]. | Information missing | Study Design: In vitro study using a recombinant human H1-receptor [1]. Method: Measured change in histamine-induced intracellular calcium as the effector end point [1]. |
For a meaningful comparison, it's important to understand how these drugs were tested and how they work.
The 2013 study comparing Azelastine, Cetirizine, and Loratadine provides a robust model for clinical comparison [2] [3]:
Azelastine's clinical profile is attributed to its multi-faceted mechanism, which extends beyond simple H1-receptor blockade [5] [6] [1]. The following diagram illustrates its key pathways.
This multi-modal mechanism, particularly its direct topical administration and effect on congestion, explains Azelastine's rapid onset and clinical profile compared to oral antihistamines [5] [6].
Azelastine hydrochloride is a second-generation H1-receptor antagonist available as a nasal spray, commonly used for allergic rhinitis [1]. The table below summarizes its safety profile based on clinical trial data and prescribing information.
| Adverse Reaction | Incidence in Azelastine Nasal Spray | Incidence in Placebo | Comments |
|---|---|---|---|
| Bitter Taste | Up to 19.7% [2] | 0.6% [2] | Most common adverse reaction; more frequent with higher doses [2]. |
| Somnolence | 0.4% - 11.5% [2] | 0% - 5.4% [2] | Incidence is dose-dependent; patients should be cautioned against driving or operating machinery [2]. |
| Headache | 14.8% [2] | 12.7% [2] | |
| Nasal Burning | 4.1% [2] | 1.7% [2] | |
| Fatigue | 2.3% [2] | 1.4% [2] | |
| Epistaxis (Nosebleed) | 2.0% - 3.2% [2] | 1.4% - 2.4% [2] |
Azelastine has no listed contraindications in its prescribing information, and serious adverse reactions are rare [2]. Its safety profile is considered favorable, supporting its over-the-counter availability [3]. The most notable side effects are local and related to its route of administration.
Second-generation antihistamines are generally preferred over first-generation ones due to less penetration of the blood-brain barrier, resulting in fewer sedative and anticholinergic effects [4]. The table below compares Azelastine with other common second-generation antihistamines based on available data.
| Drug Name | Common/Notable Adverse Effects | Cardiovascular Safety & Other Considerations |
|---|---|---|
| Azelastine | Bitter taste, somnolence, headache, nasal burning [2]. | No significant cardiotoxicity concerns reported in clinical data [2]. |
| Cetirizine | Increased risk of dose-related sedation and tiredness with up-dosing [5]. | No cardiotoxicity at up to 3x standard dose; considered safe for the heart [5]. |
| Fexofenadine | Headache, sedation (not dose-dependent) [5]. | No QTc prolongation at high doses; favorable cardiac safety profile [5]. |
| Levocetirizine | Well-tolerated with up-dosing [5]. | Can be safely up-dosed to four times the standard dose [5]. |
| Ebastine | Ranked high for efficacy in chronic urticaria [6]. | No meaningful differences in safety risks compared to other sgAHs [6]. |
| Bepotastine | Significantly lower incidence of somnolence [6]. | Favorable safety profile [6]. |
Overall, the safety risks between different second-generation antihistamines are not considered meaningfully different, and they are generally well-tolerated [6]. The choice of drug often depends on balancing efficacy with individual patient tolerance to specific side effects.
Recent clinical trials have investigated Azelastine nasal spray for the prevention of SARS-CoV-2 and rhinovirus infections. In these studies, which used a three-times-daily dosing regimen, adverse events were comparable to the placebo group [7] [8] [9]. The most common reactions were minor and consistent with its known profile, such as bitter taste and nosebleeds [7]. This suggests that even at higher-than-standard frequency dosing, Azelastine maintains a favorable safety and tolerability profile.
For researchers, the methodology from key trials provides a basis for understanding the safety data:
The following diagram summarizes the key mechanisms of action of Azelastine, which contribute to both its anti-allergic and emerging antiviral profiles.
The table below summarizes key findings from clinical trials directly comparing azelastine and levocabastine nasal sprays for seasonal allergic rhinitis.
| Parameter | Azelastine | Levocabastine | Clinical Context & Dosage |
|---|---|---|---|
| Onset of Action | Within 15-30 minutes [1] [2] [3] | Within 30 minutes [4] [5] | One study noted a higher symptom relief rate for levocabastine within the first 30 minutes [6]. |
| Efficacy Findings | Mixed results; some studies show superiority, others show non-inferiority [7] [6] [8] | Mixed results; some studies show comparable efficacy, one shows lower physician/patient ratings [4] [7] [8] | A 2001 4-week study (n=180) found azelastine statistically superior in reducing Total Symptom Score (TSS) [7] [8]. A 2011 2-week study (n=244) found both drugs effective with no significant differences in most efficacy measures [6]. |
| Common Adverse Events | Bitter taste, application site reactions, transient stinging (ophthalmic) [4] [3] [9] | Application site reactions [4] | A 1995 study (n=242) found a significantly higher incidence of taste disturbances (5% vs. 0%) and application site reactions (5% vs. 1%) with azelastine [4] [9]. |
| Dosing Regimen | 1-2 sprays per nostril twice daily [4] [1] | 2 sprays per nostril twice daily [4] | Azelastine is effective at a lower dose (1 spray) with improved tolerability [1]. |
Understanding the pharmacological profiles and how clinical trials are conducted is crucial for interpreting the data.
While both are second-generation H1-receptor antagonists, their mechanisms extend beyond simple histamine blockade.
Diagram: Comparative Signaling Pathways and Drug Mechanisms. Azelastine exhibits a multi-mechanistic, "dual-acting" profile, while levocabastine functions primarily as a potent and selective H1-receptor antagonist.
Clinical trials comparing these agents typically follow a rigorous, randomized, and controlled design.
Diagram: General Workflow of a Clinical Trial Comparing Azelastine and Levocabastine. This flowchart outlines the standard methodology used in the key studies cited, from patient recruitment to data collection on efficacy and safety.
The choice in a clinical or development setting may therefore involve a trade-off between potentially superior efficacy (azelastine) and more favorable tolerability (levocabastine). The combination of azelastine with an intranasal corticosteroid (e.g., fluticasone in Dymista) is a notable evolution in strategy that leverages azelastine's multi-mechanistic profile for enhanced effect [1] [2].
| Feature | Azelastine Hydrochloride | Corticosteroids (Intranasal, e.g., Fluticasone, Mometasone) | | :--- | :--- | :--- | | Drug Class | Second-generation H1-antihistamine [1] [2] | Corticosteroids [1] [3] | | Primary Approved Indications | Seasonal & perennial allergic rhinitis; Vasomotor rhinitis (in some regions) [1] [4] | Allergic rhinitis (typically for more severe symptoms) [1] | | Onset of Action | Rapid (≤15 minutes for nasal spray) [1] [2] | Slower (may take hours to days for full effect) [1] | | Key Anti-inflammatory Mechanisms |
Supporting data from clinical and preclinical studies illustrate the performance profiles of both drug classes.
| Study / Agent | Study Design & Duration | Key Efficacy Findings & Quantitative Data |
|---|
| Azelastine (0.15%) Nasal Spray [2] | Design: RCT in Perennial Allergic Rhinitis (PAR) Duration: 28 days Dose: 2 sprays/nostril BID (1,644 μg/day) | Primary Endpoint: Significant improvement in reflective Total Nasal Symptom Score (rTNSS) vs. placebo (LS mean change: -4.10, p=0.04). Individual Symptoms: Significant improvement in runny nose (p=0.04); numerical improvements in itchy nose, sneezing, and nasal congestion. | | Azelastine vs. Fluticasone [1] | Design: Review of controlled studies | "Azelastine nasal spray has a faster onset of action ... showing at least comparable efficacy with fluticasone propionate." | | Azelastine vs. Mometasone [1] | Design: Review of controlled studies | Azelastine demonstrated "superior efficacy to mometasone furoate" in the cited study. | | Azelastine + Fluticasone Combination [1] | Design: Review of controlled studies | "In combination with fluticasone propionate, azelastine nasal spray exhibits greater efficacy than either agent used alone." |
The multi-action profile of Azelastine is well-documented in in vitro and animal models [5]:
Corticosteroids, like Dexamethasone, exert powerful effects by broadly suppressing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and mediators at the transcriptional level, often by inhibiting the NF-κβ signaling pathway [3].
For researchers looking to replicate or design studies, here are summaries of key methodologies.
The diagram below illustrates the core anti-inflammatory signaling pathways for Azelastine and corticosteroids, highlighting their distinct and complementary mechanisms.
The table below compares the antiviral profiles of several nasal spray compounds based on available experimental data.
| Compound | Primary Category | Key Antiviral Findings | Proposed Mechanisms of Action | Level of Evidence |
|---|
| (S)-Azelastine | Antihistamine | ~70% reduction in SARS-CoV-2 infection vs. placebo; reduced rhinovirus infection (2% vs. 6% in placebo) [1] [2]. Reduced viral titers of RSV and Influenza A H1N1 in vitro [3]. | • ACE2 receptor binding inhibition [1] [3]. • SARS-CoV-2 main protease (Mpro) inhibition [1] [3]. • Suppression of ICAM-1 expression [1] [3]. | Phase 2 RCT (2025), In vitro studies | | Budesonide | Corticosteroid | Reduced recovery time in mild COVID-19; dose-dependent inhibition of SARS-CoV-2 variants (Alpha, Beta) in vitro [4]. | • Anti-inflammatory effects; potential direct antiviral activity by reducing viral titers in cell cultures [4]. | In vitro studies, Phase 2 RCT (2021) | | Fluticasone Furoate | Corticosteroid | No significant shorter time to recovery vs. placebo in mild-to-moderate COVID-19 outpatients [5]. | Primarily anti-inflammatory; no significant antiviral efficacy demonstrated in clinical trial [5]. | Phase 3 RCT (2023) | | Cromolyn Sodium | Mast Cell Stabilizer | Information on direct antiviral efficacy against respiratory viruses not evident in search results. | Prevents mast cell degranulation; typically used for allergy prevention [6]. | - | | Oxymetazoline | Decongestant | Information on direct antiviral efficacy against respiratory viruses not evident in search results. | Nasal vasoconstriction for congestion relief; no known antiviral mechanism [6]. | - |
For research and development purposes, here is a detailed breakdown of the key studies on azelastine and budesonide.
The antiviral activity of azelastine is attributed to its multi-target mechanism. The diagram below illustrates the proposed signaling pathways based on in vitro evidence.
The diagram above summarizes the key mechanisms by which azelastine is hypothesized to exert its antiviral effects, based on in vitro data [1] [2] [3].
The recent clinical and in vitro data position this compound as a compelling candidate for repurposing into a broad-spectrum, intranasal antiviral prophylactic.
The table below summarizes the core pharmacokinetic parameters of intranasal azelastine and its comparative efficacy against oral antihistamines.
| Parameter | Azelastine (Intranasal) | Oral Cetirizine | Oral Loratadine |
|---|---|---|---|
| Bioavailability | ~40% [1] [2] | Not fully specified in search results | Not fully specified in search results |
| Time to Cmax (Tmax) | 2-3 hours [2] | Information not available in search results | Information not available in search results |
| Elimination Half-Life | 22 hours (Azelastine); 54 hours (Desmethylazelastine metabolite) [2] | Information not available in search results | Information not available in search results |
| Protein Binding | ~88% (Azelastine); ~97% (Desmethylazelastine) [2] | Information not available in search results | Information not available in search results |
| Route of Elimination | Primarily feces (~75%, <10% as unchanged drug) [2] | Information not available in search results | Information not available in search results |
| Onset of Action | 15 minutes [3] | 60 minutes [3] | 75 minutes [3] |
| Efficacy vs. Oral Antihistamines | Significantly greater improvement in TNSS and quality of life vs. cetirizine [4] | Improved TNSS, but less than azelastine [4] | Improved TNSS; overall participant satisfaction was superior with azelastine [3] |
Azelastine's effectiveness stems from its multiple mechanisms of action, which extend beyond that of traditional oral antihistamines. The following diagram illustrates its key pharmacological pathways.
Azelastine's primary mechanism is the selective antagonism of histamine H1-receptors, which directly blocks one pathway to allergic symptoms [2] [5]. Furthermore, it stabilizes mast cells to prevent the initial release of histamine and other mediators, and it inhibits the synthesis or release of additional pro-inflammatory mediators like leukotrienes and cytokines [1] [2] [5]. This multi-modal action may explain its efficacy, particularly against symptoms like nasal congestion that are less responsive to traditional antihistamines [1].
The comparative data is supported by well-controlled clinical trials. Here is a summary of the methodologies from two key studies.
| Study Element | Bernstein et al. (2005) 2-Week Field Study [4] | McNeely et al. (2013) EEU Onset of Action Study [3] |
|---|---|---|
| Study Design | Multicenter, randomized, double-blind, parallel-group | Single-center, randomized, double-blind, placebo-controlled, 4-way crossover |
| Participants | 307 patients with moderate to severe SAR | 70 participants with ragweed-induced SAR |
| Interventions | Azelastine nasal spray (2 sprays/nostril BID) + placebo tablet vs. Oral Cetirizine (10 mg QD) + placebo nasal spray | Single dose of Azelastine nasal spray vs. Oral Cetirizine 10 mg vs. Oral Loratadine 10 mg vs. Placebo | | Environment | Natural allergen exposure during the 2004 fall season | Controlled allergen challenge (Environmental Exposure Unit - EEU) | | Primary Efficacy Measures | 1. Change from baseline in 12-hour reflective Total Nasal Symptom Score (rTNSS) at Day 14. 2. Onset of action based on instantaneous TNSS (iTNSS). | Onset of action defined by the first time point showing a statistically significant improvement in TNSS vs. placebo. | | Key Findings | - Azelastine showed significantly greater improvement in rTNSS (29.3% vs. 23.0%; P=0.015).
The following diagram outlines the workflow of the EEU study, which provides high-quality data on the onset of action.
The table below summarizes key clinical trial findings on azelastine's efficacy in treating allergic rhinitis, based on head-to-head comparisons and placebo-controlled studies.
| Study Focus / Comparator | Trial Design & Duration | Key Efficacy Outcome Measures | Results & Findings |
|---|---|---|---|
| Vs. Fluticasone (INCS) [1] | Prospective comparative; 240 patients with AR; 3 months treatment | Change in Total Nasal Symptom Score (TNSS) | Comparable efficacy: Post-treatment TNSS median: 1 for both groups (p=0.06). Significant improvement within each group (p<0.001). |
| Vs. Placebo (PAR) [2] | RCT, double-blind, placebo-controlled; 581 patients with Perennial AR (PAR); 4 weeks treatment | Change from baseline in reflective TNSS (rTNSS) over 28 days | Statistically significant improvement with 0.15% Azelastine vs. placebo (p=0.04). Numerical improvements in individual symptoms (runny nose, itchy nose, nasal congestion, sneezing). |
| Onset of Action (SAR) [3] | RCT, double-blind, placebo-controlled; 110 patients with Seasonal AR (SAR) in EEC | Time to onset of efficacy, measured by change from baseline in TNSS | Rapid onset: Statistically significant improvement vs. placebo at 30 minutes post-dose (p=0.0002). Effect sustained through 240-minute session. |
| Lower Dose Efficacy (SAR) [4] | Two placebo-controlled trials; 554 patients with SAR; 2 weeks treatment | Change from baseline in TNSS with 1 spray/nostril BID (0.1% formulation) | Significant reduction in TNSS vs. placebo (19% vs. 11%; p<0.01). Significant improvements in individual symptom scores. |
For the key trials cited, here is a detailed look at the experimental protocols:
Trial vs. Fluticasone [1]:
Trial on Onset of Action [3]:
Azelastine's efficacy stems from its multi-faceted anti-inflammatory and anti-allergic properties. It functions as more than just a histamine blocker. The following diagram illustrates its key mechanisms.
The diagram above shows how azelastine works through several key mechanisms to alleviate allergic symptoms [5] [6] [4]: